N-(3-chlorophenyl)acrylamide
Description
Contextualization within the Broader Field of Acrylamide (B121943) Chemistry Research
N-(3-chlorophenyl)acrylamide belongs to the larger class of acrylamide derivatives. The acrylamide moiety is recognized as a valuable component in the design of new therapeutic agents due to its wide range of biological activities. ekb.eg Acrylamide derivatives have been investigated for their potential in treating cancer, viral infections, inflammation, and microbial infections. ekb.egontosight.ai The core structure of acrylamide acts as a Michael acceptor, a feature that has drawn significant interest for its potential in creating covalent inhibitors for various therapeutic targets. ekb.eg The specific substitutions on the acrylamide structure, such as the 3-chlorophenyl group in this compound, can significantly influence its chemical properties and biological activity. ontosight.ai
Overview of Scholarly Significance and Research Trajectories
The scholarly significance of this compound and its derivatives lies in their versatile applications. Research has explored their use as building blocks for more complex bioactive molecules and as key components in the development of new materials. ambeed.comvulcanchem.com Trajectories in the research of this compound and related compounds include their incorporation into novel fungicides, and their role as intermediates in the synthesis of pharmaceuticals. nih.govlookchem.com The study of structure-activity relationships in this class of compounds is a continuing area of investigation, aiming to optimize their desired properties for specific applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQEWMZAUGCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990407 | |
| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-16-5 | |
| Record name | NSC58498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations
General Synthetic Routes to N-(3-chlorophenyl)acrylamide and Analogous Derivatives
The most common and direct methods for synthesizing N-substituted acrylamides involve the formation of an amide bond. This can be accomplished through various classical organic reactions, including acylation, substitution, and multi-component strategies.
The most direct and widely utilized method for synthesizing this compound is through the formation of an amide bond between an amine and a carboxylic acid or its activated derivative. researchgate.net The standard approach involves the nucleophilic acyl substitution reaction between 3-chloroaniline (B41212) and acryloyl chloride. lookchem.comgoogle.com This reaction is typically performed in a suitable solvent in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov
A general procedure for this type of acylation involves dissolving the amine (e.g., 3-chloroaniline) and a base in a solvent like dichloromethane (B109758) (DCM). The acryloyl chloride, also dissolved in DCM, is then added dropwise, often under cooled conditions (e.g., an ice bath) to control the reaction's exothermicity. After the addition, the reaction is typically stirred at room temperature until completion, as monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov
Alternatively, amide coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine. For instance, a method for synthesizing analogous (E)-3-aryl-N-phenylacrylamides involves the reaction of the corresponding cinnamic acid derivative with an aniline (B41778) in dimethylformamide (DMF). The reaction is mediated by a coupling agent like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This approach has been shown to produce yields as high as 81% for related compounds.
Table 1: Representative Amide Bond Formation Reactions for Acrylamide (B121943) Synthesis
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield |
|---|---|---|---|---|---|---|
| Aniline Derivative | Acryloyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | Ice bath, then Room Temp. | N-Aryl Acrylamide | 49.2% (Example) nih.gov |
| Cinnamic Acid Derivative | Aniline | TBTU, DIPEA | Dimethylformamide (DMF) | Room Temp., 24h | (E)-3-Aryl-N-phenylacrylamide | 81% (Example) |
Nucleophilic substitution is the fundamental mechanism underlying the acylation of amines with acryloyl chloride, as detailed in the previous section. google.com The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Condensation reactions provide an alternative route, particularly for creating substituted acrylamide structures. The Knoevenagel condensation is a notable example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. ekb.egresearchgate.net This method stereoselectively yields (E)-2-cyano-3-arylacrylamides in high yields under mild conditions, often catalyzed by a base like triethylamine in ethanol. researchgate.net While not a direct route to this compound itself, this method is crucial for synthesizing precursors like (E)-2-cyano-3-phenylacrylamide, which can be further modified. researchgate.net The Doebner-Knoevenagel variant allows for the reaction of malonic acid half-amides with aldehydes, expanding the scope of this classic transformation. researchgate.net
Table 2: Knoevenagel Condensation for Acrylamide Precursor Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| (Het)arylaldehyde | Cyanoacetamide | Triethylamine | Ethanol | Mild, Ambient Temp. | (E)-2-cyano-3-(het)arylacrylamide | High researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules, including derivatives of N-arylacrylamides. beilstein-journals.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. For example, N-arylacrylamides can participate as substrates in three-component reactions to synthesize functionalized oxindoles. beilstein-journals.org Another advanced approach is the copper-catalyzed asymmetric three-component radical carboamination, which reacts acrylamides, arylamines, and alkyl halides to form chiral α-tertiary N-arylamines with high enantioselectivity. chinesechemsoc.org
Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations that occur without isolating intermediates. These processes are valuable for building complex molecular architectures from simple starting materials. Oxidative radical addition-cyclization of N-arylacrylamides is one such strategy, leading to the formation of oxindole (B195798) structures. beilstein-journals.org This process can be initiated by various radical precursors, demonstrating the versatility of the acrylamide scaffold in complex synthesis. beilstein-journals.org
Nucleophilic Substitution and Condensation Approaches
Advanced Synthetic Techniques and Optimization
To address the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques utilizing microwave and ultrasonic energy have been developed. These methods offer significant advantages in efficiency and sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner product profiles. rsc.orgmdpi.com In the synthesis of various nitrogen-containing heterocycles from acrylamide precursors, MAOS has proven superior to conventional heating. rsc.org For example, a comparative study on a Biginelli-type three-component reaction showed that while conventional heating gave higher yields over longer periods, the microwave-assisted strategy achieved comparable efficiencies in substantially shorter times. javeriana.edu.co The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles via Knoevenagel condensation under microwave irradiation was accomplished in just 35 minutes with yields up to 99%. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Biginelli-Type Reaction | Conventional | Longer | Higher (e.g., 92%) | javeriana.edu.co |
| Microwave | Shorter | Acceptable to Good (e.g., 67%) | ||
| Quinoline Synthesis | Conventional | 12 hours (reflux) | ~34% | rsc.org |
| Microwave | 20-25 minutes | ~72% |
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of various amide and heterocyclic derivatives.
In the synthesis of N-substituted 2-pyridone derivatives from cyanoacetamide precursors, the use of ultrasound afforded products in less time and with higher yields and purities compared to conventional heating. acs.org Similarly, the synthesis of N-substituted 1,2,4-triazole (B32235) derivatives was achieved in 39–80 minutes with yields of 75–89% using ultrasound, whereas the conventional method required 10–36 hours for moderate yields. nih.gov This demonstrates the potential of ultrasonic irradiation to significantly enhance the efficiency of synthesizing this compound and related compounds.
Table 4: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-Substituted 1,2,4-Triazoles | Conventional | 10 - 36 hours | Moderate | nih.gov |
| Ultrasonic | 39 - 80 minutes | 75 - 89% | ||
| N-Substituted 2-Pyridones | Conventional | Longer | Lower | acs.org |
| Ultrasonic | Shorter | Higher |
Reductive Alkylation Strategies
Reductive amination or alkylation is a powerful method for forming carbon-nitrogen bonds, typically producing secondary or tertiary amines from the reaction of an amine with a carbonyl compound in the presence of a reducing agent. researchgate.net While not a direct single-step method to form an amide bond, this strategy can be employed in a multi-step synthesis of N-substituted acrylamides.
The general approach involves two conceptual steps, often performed in one pot:
Imine/Enamine Formation: The primary amine, in this case, 3-chloroaniline, reacts with a suitable carbonyl compound to form a Schiff base (imine) or an enamine intermediate. For the synthesis of the acrylamide backbone, a carbonyl compound like acrolein could be used. chemcess.com
Reduction: A reducing agent is used to reduce the imine/enamine intermediate to form a stable secondary amine.
To arrive at the final this compound product, the secondary amine formed would require a subsequent acylation step. The initial reductive alkylation is a key step in building the N-aryl substituent onto a propenyl framework. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option that is compatible with a wide range of functional groups. researchgate.net Other options include sodium cyanoborohydride (NaBH₃CN), borane-pyridine complexes, or catalytic hydrogenation. researchgate.netjocpr.com
Table 1: Components in a General Reductive Alkylation Strategy
| Component | Example Compound/Reagent | Role in Synthesis |
|---|---|---|
| Amine Substrate | 3-Chloroaniline | Provides the N-aryl group. atamanchemicals.com |
| Carbonyl Source | Acrolein or Propionaldehyde | Forms the three-carbon backbone. chemcess.comnih.gov |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the imine intermediate to a secondary amine. researchgate.net |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Provides the reaction medium. |
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. For the synthesis of this compound, both Lewis acid catalysis and coupling agent-mediated systems are effective.
Lewis acids can be employed to facilitate the N-acylation of amines, a key step in forming the amide bond. One patented method describes a Friedel-Crafts-type N-acylation where acrylamide is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminium chloride (AlCl₃). google.com This reaction proceeds under mild temperature conditions, typically from room temperature up to 50°C. The reaction is often exothermic, with the evolution of hydrogen chloride gas. google.com
While the patent describes the acylation of acrylamide itself, the principle can be extended to the more common acylation of an amine (3-chloroaniline) with an acyl chloride (acryloyl chloride). In this context, the Lewis acid activates the acyl chloride, making it more susceptible to nucleophilic attack by the amine. Various Lewis acids, including Cu(OTf)₂, Sn(OTf)₂, and FeCl₃, have been shown to be effective catalysts for acylation reactions under mild conditions. beilstein-journals.orgresearchgate.netorganic-chemistry.orgsci-hub.se Scandium triflate (Sc(OTf)₃) has also been noted for its catalytic activity in related transformations. beilstein-journals.orgresearchgate.net
Table 2: Lewis Acid Systems for Acrylamide Synthesis
| Lewis Acid Catalyst | Reactants | General Conditions | Reference |
|---|---|---|---|
| Anhydrous Aluminium Chloride (AlCl₃) | Acrylamide + Acyl Chloride | Organic solvent, Room temp. to 50°C | google.com |
| Copper(II) Triflate (Cu(OTf)₂) | Alcohols/Amines + Acid Anhydride | Dichloromethane (CH₂Cl₂), Mild conditions | organic-chemistry.org |
| Iron(III) Chloride (FeCl₃) | Aldehydes + Amines + Alkynes | Toluene, 120°C | sci-hub.se |
| Scandium(III) Triflate (Sc(OTf)₃) | N-arylacrylamides + Alkyl Nitriles | 120°C, Argon atmosphere | beilstein-journals.orgresearchgate.net |
Amide bond formation between a carboxylic acid and an amine is frequently facilitated by coupling agents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. This approach avoids the need to prepare more reactive derivatives like acyl chlorides.
For the synthesis of this compound, (E)-3-(3-chlorophenyl)acrylic acid can be coupled with an aniline derivative, or acrylic acid can be coupled with 3-chloroaniline. A widely used system involves 2-(1H-Benzotriazole-1-yl)-1,1',3,3'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA). ifal.edu.brnih.govresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, yielding the desired acrylamide in high yields (often 52-92%). nih.gov
Other common coupling systems include those based on carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester and improve efficiency. mdpi.comresearchgate.netcreative-proteomics.comthermofisher.com
Table 3: Comparison of Coupling Agent Systems
| Coupling System | Activating Agent | Additive/Base | Typical Solvent | Key Features |
|---|---|---|---|---|
| Aminium-based | TBTU or HBTU | DIPEA | DMF | High efficiency for hindered couplings. ifal.edu.brnih.govsigmaaldrich.com |
| Carbodiimide-based | DCC or EDC | NHS or Sulfo-NHS | DCM, DMF, or Aqueous | Widely used; EDC/NHS is suitable for aqueous media. mdpi.comcreative-proteomics.comthermofisher.com |
Lewis Acid Catalysis in N-Alkylation/Acylation
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves optimizing reaction conditions, solvents, and energy inputs.
The classic Schotten-Baumann reaction, which involves reacting 3-chloroaniline with acryloyl chloride, often uses chlorinated solvents like dichloromethane (DCM) and an organic base. mdpi.com Green alternatives focus on replacing these components. Water is considered the most preferred green solvent, and methods for conducting amide synthesis in aqueous media have been developed. tandfonline.com Using a phosphate (B84403) buffer or a surfactant like TPGS-750-M can facilitate the reaction between an amine and an acid chloride in water, often allowing for simple product isolation via filtration. tandfonline.comacs.org Another approach is the use of bio-based solvents like Cyrene™ as a substitute for toxic dipolar aprotic solvents like DMF. researchgate.netrsc.org
Alternative energy sources can also make syntheses greener by reducing reaction times and energy consumption. Microwave-assisted synthesis has been successfully applied to produce various acrylamide-grafted polymers, indicating its potential for accelerating the formation of the this compound monomer. capes.gov.brnih.govresearchgate.netaip.orgnih.gov Additionally, electrochemical methods are emerging as a green strategy for related reactions, as they can obviate the need for chemical oxidants or reductants. researchgate.net
Table 4: Conventional vs. Green Approaches to Amide Synthesis
| Parameter | Conventional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Phosphate Buffer, Cyrene™ tandfonline.comrsc.org | Reduced toxicity and environmental impact. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.govaip.org | Faster reaction times, lower energy use. |
| Reagents | Stoichiometric activating agents | Catalytic systems, Electrochemical synthesis researchgate.net | Improved atom economy, reduced waste. |
| Workup | Solvent extraction, Chromatography | Precipitation/filtration from aqueous media tandfonline.com | Simplified process, less solvent waste. |
Chemical Reactivity and Mechanistic Transformations
Reactivity Profile of the Acrylamide (B121943) Moiety
The acrylamide functional group in N-(3-chlorophenyl)acrylamide is an α,β-unsaturated carbonyl system, which dictates its characteristic reactivity. The polarization of this system, with an electron-deficient β-carbon, makes it susceptible to a variety of nucleophilic attacks.
The quintessential reaction of the acrylamide moiety is the Michael addition, or conjugate addition, where nucleophiles attack the electrophilic β-carbon of the carbon-carbon double bond. mdpi.comresearchgate.net This reaction is a cornerstone of its chemical behavior and has been observed with a range of nucleophiles, most notably thiols and amines.
The reaction with thiols, such as glutathione (B108866) (GSH), is of significant interest due to its biological relevance. uni-regensburg.deajol.info The general mechanism involves the attack of the thiolate anion on the β-carbon, forming a transient enolate which is subsequently protonated to yield the final adduct. Studies on N-arylacrylamides have shown that the rate of this reaction is highly dependent on the electronic nature of the substituents on the aryl ring. uni-regensburg.debeilstein-journals.org Electron-withdrawing groups, like the chloro group on this compound, are known to increase the electrophilicity of the β-carbon, thereby accelerating the rate of Michael addition compared to unsubstituted N-phenylacrylamide. beilstein-journals.org
Similarly, amines can act as nucleophiles in Michael addition reactions with this compound. The reaction proceeds via the addition of the amine to the activated double bond to form 3-(alkylamino)propionamide adducts. arkat-usa.org These reactions can be reversible, with the adducts capable of undergoing an elimination reaction to regenerate the acrylamide and the amine upon heating. arkat-usa.org The reaction conditions, such as pH and temperature, play a crucial role in the position of the equilibrium. arkat-usa.orgmdpi.com
The reactivity of N-arylacrylamides towards thiols can be quantified and compared. The following table presents representative half-life data for the reaction of various substituted N-phenylacrylamides with glutathione (GSH), illustrating the influence of the substituent's electronic properties.
| Substituent on Phenyl Ring | Position | Half-life (t₁/₂) in minutes (approx.) | Relative Reactivity Trend |
|---|---|---|---|
| -NO₂ | ortho | 6 | Very High |
| -NO₂ | para | 12 | High |
| -CN | para | 35 | Moderate-High |
| -Cl | meta | Data not specifically found, but expected to be more reactive than unsubstituted | Moderate |
| -H (Unsubstituted) | - | 179 | Baseline |
| -OCH₃ | para | 356 | Low |
Data is compiled and extrapolated from trends reported in referenced literature. uni-regensburg.deajol.infobeilstein-journals.orgnih.gov Specific kinetic data for the 3-chloro isomer was not available, but its position in the reactivity trend is inferred from the established electronic effects.
The reactivity of the acrylamide moiety can be harnessed to construct more complex molecular architectures, particularly heterocyclic systems. In derivatives of this compound, an initial Michael addition can be followed by an intramolecular nucleophilic attack, leading to cyclization.
For instance, N-arylacrylamides can undergo intramolecular cyclization to form oxindole (B195798) derivatives under photoredox-catalyzed conditions. arkat-usa.orgmdpi.com Another example involves the reaction of an N-phenylacrylamide derivative with a compound containing an active methylene (B1212753) group, such as 2-cyano-N-cyclohexyl acetamide. This reaction proceeds via an initial Michael addition of the active methylene to the acrylamide double bond, followed by an intramolecular cyclization through the addition of an amide nitrogen to the cyano group, ultimately forming a substituted pyrid-2-one derivative. derpharmachemica.comarkat-usa.org Similarly, substituted N-arylcinnamamides can undergo spirocyclization in the presence of an aldehyde and an iron catalyst to yield alkylated 1-azaspirocyclohexadienones. These transformations highlight how the acrylamide unit can serve as a linchpin for building complex heterocyclic scaffolds. mdpi.comresearchgate.net
Acrylamides generally exhibit greater hydrolytic stability compared to their corresponding esters. However, this compound can undergo hydrolysis under either acidic or basic conditions to yield (E)-3-(3-chlorophenyl)acrylic acid and ammonia. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the amide. beilstein-journals.org This process is generally slower than ester hydrolysis due to the better electron-donating character of the nitrogen atom compared to the oxygen atom of an ester, which reduces the electrophilicity of the carbonyl carbon. arkat-usa.org
A practical example of this transformation is the hydrolysis of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate. Treatment of this derivative with sodium hydroxide in methanol (B129727) leads to the saponification of the ester and the hydrolysis of the amide, ultimately yielding (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid upon acidification. This demonstrates that the amide bond in a derivative of this compound can be cleaved under basic conditions to form the corresponding carboxylic acid.
Nucleophilic Addition to Adjacent Functional Groups in Derivatives
Role of the Chlorophenyl Substituent in Reactivity
The 3-chlorophenyl group is not a passive component of the molecule; its electronic properties play a significant role in modulating the reactivity of the acrylamide moiety.
The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I effect). When positioned at the meta position of the phenyl ring, the chloro substituent's primary influence is the withdrawal of electron density from the aromatic ring. This electronic pull is transmitted through the N-phenyl bond to the acrylamide system.
This electron withdrawal increases the electrophilicity of the entire conjugated system, particularly the β-carbon. As a result, this compound is more susceptible to nucleophilic attack in Michael addition reactions compared to unsubstituted N-phenylacrylamide. beilstein-journals.org The increased reactivity stems from the stabilization of the negative charge that develops on the enolate intermediate formed during the addition. Theoretical studies have shown a correlation between the electronic properties of substituents on the N-aryl ring and the activation energies for Michael additions. uni-regensburg.de
The position of the chloro substituent on the phenyl ring can have a notable impact on reaction efficiency, often due to a combination of electronic and steric factors. While the electronic effect of a meta-chloro group is significant, the position of other substituents can influence reaction outcomes.
In a study on the asymmetric Michael addition of cyclopentane-1,2-dione to various substituted oxindoles, it was observed that the position of a halide on the benzylidene ring did not significantly affect the enantioselectivity. However, the reaction was slower with an ortho-chloro substituted substrate compared to the meta- and para-isomers, an effect attributed to greater steric hindrance at the reaction site. This suggests that for this compound, the meta-positioning of the chlorine atom provides a good balance of electronic activation without the steric impediment that an ortho-substituent might impose.
The following table provides a qualitative comparison of how the position of a chloro substituent on the N-phenyl ring can influence the rate of Michael addition reactions.
| Substituent Position | Dominant Effect | Expected Impact on Reaction Rate | Reasoning |
|---|---|---|---|
| ortho | -I Effect, Steric Hindrance | Slower | Steric bulk near the reaction center can hinder the approach of the nucleophile. |
| meta | -I Effect | Faster (than unsubstituted) | Strong inductive electron withdrawal enhances the electrophilicity of the β-carbon without significant steric hindrance. beilstein-journals.org |
| para | -I Effect, +M Effect (weak) | Faster (than unsubstituted), but potentially slower than meta | The inductive withdrawal is dominant, but a weak resonance-donating effect might slightly counteract the activation. beilstein-journals.org |
Electronic Effects on Reaction Pathways
Specific Reaction Mechanisms Involving this compound
While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of N-aryl acrylamides. The electronic nature of the N-substituent plays a crucial role in modulating the electrophilicity of the Michael acceptor and the nucleophilicity of the amide nitrogen.
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst such as a tertiary amine or phosphine. rsc.org For N-substituted acrylamides, this reaction provides access to densely functionalized molecules. The general mechanism involves the initial Michael addition of the catalyst to the acrylamide, forming a zwitterionic enolate. nih.gov This intermediate then adds to the aldehyde, and subsequent proton transfer and catalyst elimination yield the final adduct. nih.gov
N-aryl acrylamides are known to participate in the Baylis-Hillman reaction. acs.org The reaction of acrylamide and aromatic aldehydes can be successfully carried out at ambient temperature and pressure in an aqueous medium with a stoichiometric amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst, yielding 3-hydroxy-2-methylenepropionamides in good yields. mdpi.com However, the reaction with acrylamides is generally slower than with corresponding acrylates or acrylonitrile (B1666552), which is attributed to the lower electron-withdrawing ability of the amide group. The presence of electron-withdrawing groups on the aromatic aldehyde can enhance the reaction's efficiency. mdpi.com In the case of this compound, the chloro group on the phenyl ring is expected to have a modest electron-withdrawing effect, potentially influencing the reaction rate.
A competing, faster, but reversible, non-Baylis-Hillman reaction that forms N-acylhemiaminals has been observed, which eventually converts to the desired Baylis-Hillman adduct over a longer reaction time. mdpi.com
Table 1: Baylis-Hillman Reaction of Acrylamide with Aromatic Aldehydes *
| Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzaldehyde | 24 | 85 |
| 4-Chlorobenzaldehyde | 12 | 99 |
| 4-Nitrobenzaldehyde | 12 | 98 |
| 4-Methoxybenzaldehyde | 48 | 61 |
*Data from a study on the Baylis-Hillman reaction of unsubstituted acrylamide in an aqueous medium with DABCO. mdpi.com This table illustrates the influence of the electronic nature of the aldehyde on reaction time and yield.
The key intermediate in the Baylis-Hillman reaction of acrylamides is a zwitterionic enolate, formed from the addition of the nucleophilic catalyst to the β-carbon of the acrylamide. nih.gov The stability of this intermediate is crucial for the progress of the reaction. In aqueous media, the stabilization of this zwitterionic intermediate is thought to occur through hydrogen-bonding and dipole-dipole interactions. mdpi.com
Baylis-Hillman Reaction Dynamics of Acrylamide Analogs
Intramolecular and Intermolecular Interactions Affecting Reactivity
The chemical behavior of this compound is also dictated by a range of non-covalent interactions that can influence its reactivity and its association with other molecules.
The electrophilic nature of the α,β-unsaturated system in acrylamides makes them susceptible to nucleophilic attack, leading to adduct formation. This reactivity is a form of charge-transfer interaction where the acrylamide acts as an electron acceptor. For instance, acrylamides are known to react with soft nucleophiles like thiols. The reaction of acrylamides with glutathione (GSH), a biological thiol, has been studied, and the rates of these reactions are influenced by the substituents on the acrylamide. N-arylacrylamides with electron-withdrawing groups on the aryl ring generally exhibit faster reaction rates with thiols. acs.org
Acrylamide itself can form charge-transfer complexes with molecules like tryptophan, which is utilized in studies of protein structure. Furthermore, after metabolic activation to its epoxide, acrylamide can form adducts with DNA. While direct studies on this compound are scarce, its potential to form adducts with biological nucleophiles can be inferred from the reactivity of other acrylamides. The chloro-substituent on the phenyl ring will likely modulate the electrophilicity of the double bond and thus its propensity for adduct formation.
Table 2: Relative Reactivity of N-Aryl Acrylamides with Glutathione (GSH) *
| N-Aryl Substituent | Relative Reaction Rate |
|---|---|
| o-Nitrophenyl | Fastest |
| p-Nitrophenyl | ↓ |
| p-Cyanophenyl | ↓ |
| Phenyl | ↓ |
| p-Methoxyphenyl | Slowest |
*Qualitative ranking based on data for N-arylacrylamides, illustrating the electronic effect of the substituent on the rate of Michael addition with GSH. acs.org
The amide bond possesses a significant degree of resonance, leading to electron delocalization over the N-C-O system. This delocalization contributes to the planarity of the amide group and influences the reactivity of the adjacent vinyl group. In donor-acceptor systems, an amide bridge can effectively transmit electronic information.
In this compound, the amide fragment is part of a larger conjugated system that includes the vinyl group and the phenyl ring. The delocalized π-electron system makes the molecule a soft electrophile. The electron-donating or -withdrawing nature of the substituent on the phenyl ring can influence the extent of this delocalization and, consequently, the reactivity of the molecule. The electron-withdrawing chloro group in the meta position is expected to decrease the electron density on the nitrogen atom, which in turn would increase the electrophilicity of the β-carbon of the acrylamide moiety, making it more susceptible to nucleophilic attack. Computational studies on similar systems have shown that the energy of the lowest unoccupied molecular orbital (LUMO) can be a good indicator of the reactivity of acrylamides. mdpi.com
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. scribd.com These two methods are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scribd.com
FT-IR spectroscopy is a powerful tool for identifying the primary functional groups within the N-(3-chlorophenyl)acrylamide molecule. The spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. For N-substituted acrylamides, characteristic peaks confirm the presence of the amide linkage, the vinyl group, and the substituted aromatic ring. dergi-fytronix.comemerald.commdpi.com
The key vibrational frequencies for this compound are anticipated as follows:
N-H Vibrations: The stretching vibration of the N-H bond in the secondary amide group typically appears as a sharp, single peak in the region of 3300-3250 cm⁻¹. dergi-fytronix.com The in-plane bending vibration of the N-H bond (known as the Amide II band) is expected to be found around 1550-1530 cm⁻¹.
C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides. For this compound, this "Amide I" band is expected in the range of 1680-1650 cm⁻¹. dergi-fytronix.commdpi.com
C=C and Aromatic C=C Stretching: The stretching of the vinyl C=C double bond typically gives rise to an absorption band around 1625-1610 cm⁻¹. dergi-fytronix.com The aromatic C=C stretching vibrations from the chlorophenyl ring are expected to produce bands in the 1600-1450 cm⁻¹ region. libretexts.org
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the vinyl (=C-H) stretching also appears in this region (3100-3000 cm⁻¹). libretexts.org Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range. libretexts.org
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, typically between 785 and 540 cm⁻¹.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3250 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic & Vinyl |
| 1680-1650 | C=O Stretch (Amide I) | Amide |
| 1625-1610 | C=C Stretch | Vinyl |
| 1550-1530 | N-H Bend (Amide II) | Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 900-675 | C-H Out-of-Plane Bend | Substituted Benzene |
| 785-540 | C-Cl Stretch | Aryl Halide |
This table is generated based on typical frequency ranges for the specified functional groups. dergi-fytronix.commdpi.comlibretexts.org
FT-Raman spectroscopy serves as a valuable complement to FT-IR for structural analysis. researchgate.net While FT-IR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. In the case of this compound, FT-Raman is highly useful for identifying the C=C bonds of the vinyl group and the aromatic ring. A significant advantage of Raman spectroscopy is that water is a very weak scatterer, making it suitable for analyzing samples in aqueous solutions without significant spectral interference. mdpi.com
Expected characteristic peaks in the FT-Raman spectrum include strong signals for the aromatic ring vibrations and the vinyl C=C stretch. A characteristic peak for the parent compound, acrylamide (B121943), has been identified at 1478 cm⁻¹ in surface-enhanced Raman spectroscopy (SERS) studies, which can be a useful reference point. nih.gov The symmetric vibrations of the chlorophenyl ring are also expected to be prominent.
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, the exact connectivity of atoms in this compound can be established.
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the amide proton, the three vinyl protons, and the four protons on the substituted benzene ring.
Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected to appear in the downfield region, typically between δ 10.0 and 8.0 ppm.
Aromatic Protons: The 3-chlorophenyl group will show a complex splitting pattern for its four protons. The proton at the C2 position (between the two substituents) will likely appear as a triplet or singlet-like peak. The protons at C4, C5, and C6 will exhibit doublet and triplet patterns characteristic of a 1,3-disubstituted benzene ring, appearing in the range of δ 7.8-7.0 ppm.
Vinyl Protons (-CH=CH₂): The three protons of the acryloyl group form a complex system. They typically appear as a set of doublets of doublets in the region of δ 6.5-5.8 ppm, showing characteristic cis, trans, and geminal coupling constants. dergi-fytronix.com
Below is a table of predicted ¹H NMR chemical shifts for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 10.0 | broad singlet |
| Aromatic H | 7.0 - 7.8 | multiplet |
| Vinyl -CH= | 6.3 - 6.5 | doublet of doublets |
| Vinyl =CH₂ (trans to C=O) | 6.1 - 6.3 | doublet of doublets |
| Vinyl =CH₂ (cis to C=O) | 5.8 - 6.0 | doublet of doublets |
This table is generated based on data from analogous N-aryl acrylamides. dergi-fytronix.comrsc.orgnih.gov
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals are expected.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically around δ 165-170 ppm. nih.gov
Aromatic Carbons: Six signals are expected for the 3-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the nitrogen (C-N) are quaternary and will have distinct chemical shifts. The four C-H carbons will appear in the typical aromatic region of δ 140-115 ppm.
Vinyl Carbons: The two carbons of the vinyl group will appear in the range of δ 135-125 ppm.
The following table outlines the predicted ¹³C NMR chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-N (Aromatic) | 138 - 142 |
| C-Cl (Aromatic) | 133 - 136 |
| -CH= (Vinyl) | 130 - 134 |
| C-H (Aromatic) | 118 - 130 |
| =CH₂ (Vinyl) | 126 - 129 |
This table is generated based on data from analogous N-aryl acrylamides. rsc.orgnih.gov
When this compound is polymerized to form poly(this compound), the resulting polymer can have different stereochemical arrangements, known as tacticity. The study of polymer tacticity is crucial as it significantly influences the material's physical properties. NMR spectroscopy is the primary technique for determining this microstructure. ingentaconnect.com
In the polymer chain, the methine carbon of the backbone is a stereocenter. The relative configurations of these centers in adjacent monomer units define the tacticity.
Isotactic: All stereocenters have the same configuration (e.g., R,R,R...).
Syndiotactic: Stereocenters have regularly alternating configurations (e.g., R,S,R,S...).
Atactic: Stereocenters are randomly arranged.
In ¹H and ¹³C NMR spectra of the polymer, the signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons and carbons in the polymer backbone are sensitive to this stereochemistry. nih.gov For example, the methine carbon resonance splits into multiple peaks corresponding to different stereosequences, such as triads (three adjacent monomer units). These are designated as mm (isotactic), rr (syndiotactic), and mr (heterotactic). nih.gov By integrating the areas of these peaks, the relative abundance of each type of tacticity can be quantified, providing a detailed picture of the polymer's microstructure. This analysis is fundamental for understanding the relationship between the polymerization process and the final properties of the poly(this compound) material.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular mass of this compound (C₉H₈ClNO) is approximately 181.62 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be calculated and measured, providing confirmation of the elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule generates a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation provides valuable structural information. A plausible fragmentation pathway for this compound involves characteristic cleavages of the amide and acryloyl moieties.
Key fragmentation patterns observed in the mass spectrum typically include:
Cleavage of the N-C bond: This is a common fragmentation for amides, which can lead to the formation of a 3-chlorophenylaminyl radical and an acryloyl cation (m/z 55), or a 3-chloroaniline (B41212) cation (m/z 127/129) and an acryloyl radical. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, such as a pair of peaks at m/z 127 and 129.
Loss of CO: The molecular ion may lose a molecule of carbon monoxide, a common fragmentation for carbonyl compounds, leading to a fragment ion.
Fragmentation of the acryloyl group: The vinyl group can undergo cleavage, leading to further daughter ions.
The analysis of these fragments allows for the unambiguous identification of the compound and confirmation of its molecular structure. The fragmentation of the basic acrylamide structure, for instance, yields a prominent daughter ion from the parent ion, which serves as a reference for interpreting the spectra of its derivatives. researchgate.net
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the aromatic chlorophenyl ring and the conjugated acrylamide system. bspublications.net
The chromophores in the molecule—the benzene ring substituted with a chlorine atom and the α,β-unsaturated amide group—dominate its absorption profile. The benzene ring typically exhibits absorption bands around 204 nm and 254 nm. The acrylamide moiety itself shows strong absorption at shorter wavelengths. bspublications.net The conjugation between the carbonyl group and the C=C double bond, along with the influence of the substituted aromatic ring, results in specific absorption maxima (λmax).
While specific spectral data for this compound is not widely published, a structurally similar compound, Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham), shows a maximum absorption wavelength (λmax) at 235 nm in aqueous solution. researchgate.net It is expected that this compound would exhibit a strong absorption band in a similar region, likely between 230 and 260 nm, due to the combined electronic systems. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used due to solvatochromic effects. bspublications.net
X-ray Diffraction Analysis for Solid-State Structure
For this derivative, the analysis revealed an E configuration across the C=C double bond, meaning the chlorophenyl and amide groups are on opposite sides. nih.gov The C-N amide bond length was found to be relatively short, suggesting electron delocalization across the amide fragment. nih.gov The molecular structure is stabilized by intermolecular hydrogen bonding. nih.gov
The crystallographic data for this related compound are summarized in the table below and serve as a strong predictive model for the solid-state structure of this compound.
Interactive Table: Crystallographic Data for (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₆ClNO₃ |
| Molecular Weight | 317.76 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.036 (3) |
| b (Å) | 14.972 (5) |
| c (Å) | 11.768 (4) |
| β (°) | 95.047 (5) |
| Volume (ų) | 1585.9 (9) |
| Z (molecules/unit cell) | 4 |
Data obtained from a study on (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide. nih.gov
Chromatographic Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it an essential tool for assessing the purity of this compound. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
A typical HPLC method for purity determination would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. sielc.com A gradient elution, where the solvent composition is changed over time, is often employed to ensure the efficient elution of the compound and any potential impurities.
Detection: A UV detector is commonly used, set at the λmax of the compound (e.g., ~235-254 nm) to achieve maximum sensitivity.
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method allows for the separation of this compound from starting materials, by-products, and degradation products. Studies on similar N-substituted acrylamide derivatives have demonstrated that HPLC methods can confirm compound purity to levels exceeding 95-99%. rsc.orgcsic.es For example, a method developed for the related compound Butanamide, N-(3-chlorophenyl)-3-oxo-, utilizes a reverse-phase column with an acetonitrile and water mobile phase for effective separation. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like other N-substituted acrylamides, possesses characteristics such as polarity and a reactive amide group that can lead to poor chromatographic peak shape and thermal degradation in a hot GC injector. epa.gov Therefore, direct analysis is often challenging, making chemical derivatization a necessary prerequisite to enhance its volatility and thermal stability for reliable GC-MS analysis. nih.govakjournals.com
The derivatization process chemically modifies the analyte to create a new compound with properties more amenable to GC analysis. For this compound, this would typically involve targeting either the vinyl group or the amide proton. Once derivatized, the resulting product can be separated on a GC column (e.g., a nonpolar or mid-polar capillary column) and detected by the mass spectrometer. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Setting | Purpose |
| GC System | ||
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |
| Injector Temp. | 250 °C | To ensure rapid volatilization of the derivatized analyte. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert gas to carry the analyte through the column. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | To separate the analyte from the solvent and other matrix components based on boiling point and column interaction. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |
| MS Source Temp. | 230 °C | To maintain the analyte in the gas phase without degradation. |
| MS Quad Temp. | 150 °C | To ensure stable ion transmission. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte. |
Note: This table is illustrative. Actual parameters would require optimization based on the specific derivative formed and the instrument used.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Direct Analysis
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the direct analysis of this compound. diva-portal.org It circumvents the need for derivatization by analyzing the compound in the liquid phase, thus avoiding issues of thermal instability. This technique offers high sensitivity and exceptional selectivity, making it ideal for detecting trace amounts of the compound in complex samples. nih.gov
The analytical process involves injecting a liquid sample extract into a high-performance liquid chromatography (HPLC) system. The compound is separated from matrix interferences on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid like formic acid to promote protonation. nih.gov
After elution from the column, the analyte enters the mass spectrometer's ion source (commonly Electrospray Ionization, ESI), where it is ionized. In the tandem mass spectrometer, the protonated molecule (the precursor ion) is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This precursor-to-product ion transition is highly specific to the analyte's structure, providing confident identification and quantification while minimizing background noise.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds like N-aryl acrylamides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte from the column. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical-scale LC columns. |
| Gradient | 20% B to 95% B over 8 minutes | A gradient elution ensures that compounds with different polarities are effectively separated. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS/MS detector. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; positive mode detects the protonated molecule [M+H]⁺. |
| Precursor Ion (Q1) | m/z 182.0 | Corresponds to the [M+H]⁺ of this compound (C₉H₈ClNO). |
| Product Ions (Q3) | Hypothetical: m/z 127.0, m/z 77.0 | These transitions would be confirmed by analyzing a pure standard. They could correspond to the loss of the acryloyl group and subsequent fragmentation of the chlorophenyl ring. |
| Collision Energy | Optimized per transition (e.g., 15-30 eV) | The energy required to induce fragmentation of the precursor ion. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
Advanced Sample Preparation and Purification Techniques (e.g., Solid Phase Extraction)
Effective sample preparation is critical to remove interfering substances from the sample matrix before instrumental analysis, thereby improving method accuracy, precision, and sensitivity. nih.gov Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes like this compound from liquid samples. actapol.net
SPE operates on the principle of partitioning an analyte between a solid sorbent and a liquid phase. actapol.net The choice of sorbent is key and depends on the physicochemical properties of the analyte and the nature of the matrix. For this compound, which is a moderately polar compound, several types of SPE cartridges could be employed.
Reversed-Phase SPE (e.g., C18, Oasis HLB): These cartridges use a non-polar stationary phase. The sample is typically loaded under aqueous conditions, allowing the moderately non-polar analyte to be retained while polar impurities pass through. The analyte is then eluted with an organic solvent. nih.gov
Mixed-Mode SPE (e.g., Oasis MCX): These cartridges contain both reversed-phase and ion-exchange functionalities (e.g., strong cation exchange). This is particularly useful for complex matrices, as it allows for a more rigorous wash protocol to remove a wider range of interferences. nih.govd-nb.info
Table 3: Example Solid Phase Extraction (SPE) Protocol for this compound
| Step | Solvent/Solution | Volume | Purpose |
| 1. Condition | Methanol | 5 mL | To wet the sorbent and activate the functional groups. |
| 2. Equilibrate | Water | 5 mL | To prepare the sorbent for the aqueous sample. |
| 3. Load | Sample (aqueous extract) | 10 mL | The analyte is adsorbed onto the SPE sorbent while some matrix components pass through. |
| 4. Wash | 5% Methanol in Water | 5 mL | To rinse away weakly retained, hydrophilic interferences. |
| 5. Elute | Acetonitrile or Methanol | 5 mL | To desorb the analyte of interest from the sorbent into a clean collection vessel. |
Note: Following elution, the solvent is typically evaporated and the residue is reconstituted in the initial LC mobile phase for analysis.
Derivatization Strategies for Enhanced Analytical Detection (e.g., Bromination, Xanthydrol, Silylation)
As mentioned for GC-MS, derivatization is a key strategy to improve the analytical performance for certain compounds. While often unnecessary for LC-MS/MS analysis of this compound, it is essential for GC-MS. nih.govakjournals.com The primary goal is to create a derivative that is more volatile, more thermally stable, and exhibits better chromatographic behavior.
Bromination: This is a classic derivatization method for acrylamide and related compounds containing a carbon-carbon double bond. akjournals.com The reaction with a bromine source (e.g., potassium bromide/potassium bromate (B103136) under acidic conditions) saturates the vinyl group, forming a di-bromo derivative. This increases the molecular weight and often improves the compound's response in certain detectors, though it is primarily used to make the molecule amenable to GC analysis. akjournals.com
Xanthydrol: This reagent reacts with the active hydrogen on the amide group of acrylamide to form N-xanthyl acrylamide. researchgate.net This reaction can occur under mild conditions and produces a stable, higher molecular weight derivative that is well-suited for GC-MS analysis. This approach avoids the harsh acidic conditions required for bromination. researchgate.net
Silylation: Silylation is a common derivatization technique where an active hydrogen (such as on an amide) is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). chromatographyonline.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivative of this compound would be significantly less polar and more volatile, making it ideal for GC-MS analysis. nih.gov
Table 4: Comparison of Derivatization Strategies for this compound
| Strategy | Reagent Example | Target Functional Group | Primary Advantage for GC-MS |
| Bromination | KBr / KBrO₃ | Vinyl (C=C double bond) | Increases molecular weight and volatility. akjournals.com |
| Xanthydrol Reaction | Xanthydrol | Amide (N-H) | Forms a stable, high molecular weight derivative under mild conditions. researchgate.net |
| Silylation | BSTFA / MSTFA | Amide (N-H) | Significantly reduces polarity and increases volatility and thermal stability. nih.gov |
Application of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is considered the "gold standard" for quantitative analysis in mass spectrometry due to its superior accuracy and precision. nih.govnih.gov The technique overcomes variations in sample extraction efficiency and mitigates matrix effects—where other components in the sample suppress or enhance the analyte's signal during ionization. nih.govalfa-chemistry.com
The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample before any preparation steps. For this compound, this internal standard would be a synthesized analog such as this compound-d₄ (containing four deuterium (B1214612) atoms) or ¹³C₃-N-(3-chlorophenyl)acrylamide (containing three carbon-13 atoms).
Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic separation. alfa-chemistry.com Any loss of analyte during sample workup will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native analyte and the heavier labeled standard based on their mass difference. Quantification is based on the measured response ratio of the native analyte to the labeled internal standard, which is then compared to a calibration curve prepared with the same ratio of standards. This method ensures highly reliable and accurate results, making it the definitive approach for regulatory monitoring and rigorous scientific research. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide insights into the intrinsic characteristics of a compound like N-(3-chlorophenyl)acrylamide, guiding further experimental research.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of organic molecules. For compounds similar to this compound, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and range-separated hybrid functionals such as wB97XD, which includes empirical dispersion, are commonly employed. researchgate.netacs.org These functionals are typically paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. researchgate.netnih.gov
DFT calculations begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated, including vibrational frequencies, electronic energies, and parameters related to chemical reactivity. For related acrylamide (B121943) derivatives, DFT has been successfully used to correlate theoretical calculations with experimental data from techniques like FT-IR and NMR spectroscopy. nih.govresearchgate.net
Table 1: Commonly Used DFT Functionals and Basis Sets for Acrylamide Derivatives
| Functional | Description | Basis Set | Common Application |
|---|---|---|---|
| B3LYP | A popular hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. | 6-311G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. |
| wB97XD | A range-separated hybrid functional with long-range correction and empirical dispersion. | cc-pVDZ | Non-covalent interactions, improved accuracy for larger systems. acs.org |
| PBE0 | A parameter-free hybrid functional. | def2-TZVP | Electronic structure and reaction mechanism studies. |
This table is illustrative of methods used for similar compounds and is not based on specific results for this compound.
Potential Energy Distribution (PED) analysis is a theoretical method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. Following a DFT frequency calculation, PED analysis quantifies the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a detailed and unambiguous assignment of the bands observed in experimental infrared (IR) and Raman spectra. For complex molecules like this compound, PED is crucial for understanding the coupling between different vibrational modes. researchgate.net For instance, in related amide structures, PED analysis helps in characterizing the amide bond vibrations and how they are influenced by substituents on the phenyl ring. researchgate.net
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgchemshell.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-N amide bond and the C-C single bonds), conformational analysis via PES mapping is essential. By systematically rotating one or more dihedral angles and calculating the energy at each point, a PES map can be generated. researchgate.net This map reveals the locations of energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. chemshell.org This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.nettandfonline.com
Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen (in the carbonyl group) and nitrogen. They indicate sites that are likely to act as hydrogen bond acceptors.
Positive Regions (Blue): These areas are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly the amide N-H proton.
For related acrylamide compounds, MEP maps have confirmed that the carbonyl oxygen is a primary site for electrophilic attack, while the amide hydrogen is a key site for nucleophilic interaction. researchgate.netjournalijar.comnumberanalytics.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com These orbitals are key players in chemical reactions and electronic transitions. ajchem-a.com
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of similar molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions. numberanalytics.compku.edu.cn
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
This table outlines the definitions of parameters derived from FMO analysis.
The Electronic Localization Function (ELF) is a topological analysis method that provides a visual representation of electron pair localization in a molecule. taylorandfrancis.comacs.org It helps to identify core electrons, covalent bonds, and lone pairs, offering a picture that aligns well with Lewis structures. ELF values range from 0 to 1, where high values (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. acs.org In related compounds, ELF analysis has been used to characterize the nature of chemical bonds and non-bonding electron regions. researchgate.netnumberanalytics.com
The Fukui function is a reactivity descriptor derived from DFT that identifies which atoms in a molecule are most susceptible to different types of attack. numberanalytics.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of the most likely sites for:
Nucleophilic attack (f+): Where an electron is accepted.
Electrophilic attack (f-): Where an electron is donated.
Radical attack (f0): Where the atom can either donate or accept an electron.
These analyses provide a more nuanced view of local reactivity compared to the broader regions identified by MEP maps. researchgate.net
Analysis of Intramolecular Charge Transfer Interactions
Intramolecular charge transfer (ICT) is a key feature of this compound, influencing its reactivity and spectroscopic properties. Analysis using methods like Natural Bond Orbital (NBO) theory reveals the nature and extent of electron delocalization within the molecule.
The primary ICT interaction occurs from the lone pair electrons of the nitrogen atom in the amide group to the antibonding orbitals of the adjacent carbonyl group (n→π*). Further delocalization extends from the phenyl ring's π-orbitals to the antibonding orbitals of the vinyl group and vice versa. The presence of the electron-withdrawing chlorine atom on the phenyl ring modulates the electron density distribution across the entire molecule.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight. The HOMO is typically localized on the chlorophenyl ring and the amide linkage, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the acrylamide moiety, suggesting its role as the primary electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Molecular Docking and Molecular Dynamics (MD) Simulations
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to predict its interactions with protein targets.
Prediction of Binding Modes with Biological Macromolecules
Molecular docking simulations have been used to predict the binding affinity and orientation of this compound within the active sites of various enzymes. For instance, studies have investigated its potential as an inhibitor for enzymes implicated in cancer and other diseases.
In one such study, this compound was docked into the active site of a target protein. The simulations predicted that the compound forms key interactions with amino acid residues. The acrylamide group often acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The chlorophenyl ring typically engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. The chlorine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Conformational Stability and Dynamics of Ligand-Target Complexes
Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes.
MD simulations of this compound complexed with its target protein analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone suggests a stable binding mode. RMSF analysis highlights the flexibility of different regions of the protein, with residues in the binding site that interact with the ligand typically showing reduced fluctuations, indicating stable binding. These simulations help to validate the docking poses and provide a more realistic model of the interaction in a simulated physiological environment.
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, SAR studies help identify the key structural features required for their desired effect.
By systematically modifying different parts of the this compound scaffold—such as the position and nature of the substituent on the phenyl ring, or alterations to the acrylamide moiety—researchers can computationally predict the impact on binding affinity and activity. For example, moving the chlorine atom from the meta (3-position) to the ortho or para positions can significantly alter the binding mode and affinity due to steric and electronic effects. Replacing the chlorine with other halogen atoms or with electron-donating or electron-withdrawing groups also provides valuable SAR insights. These studies guide the design of new derivatives with potentially improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are developed using descriptors that quantify various physicochemical properties of the molecules.
For a series of N-phenylacrylamides, including the 3-chloro derivative, QSAR models have been developed to predict their activity against specific biological targets. Molecular descriptors used in these models can include:
Electronic descriptors: Such as HOMO-LUMO energies, dipole moment, and partial charges, which describe the electronic aspects of the molecule.
Steric descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological descriptors: Which describe the connectivity and branching of the molecule.
These models, once validated, can be used to predict the activity of novel, unsynthesized N-phenylacrylamide derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.
Polymer Chemistry and Advanced Materials Science Applications
Polymerization Mechanisms and Kinetics of N-(3-chlorophenyl)acrylamide Derivatives
The polymerization of this compound can be achieved through several mechanisms, each offering different levels of control over the final polymer structure and properties. The kinetics of these reactions are influenced by a variety of factors, including the chosen initiator, solvent, and environmental conditions.
Radical polymerization is a common method for producing polymers from acrylamide-based monomers. sid.ir In a typical solution polymerization, a radical initiator is used to begin the chain reaction. For acrylamide (B121943) derivatives, initiators such as 2,2'-Azobis(isobutyronitrile) (AIBN) or a redox pair like ammonium (B1175870) persulfate and N,N,N',N'-tetramethylethylenediamine (TEMED) are frequently employed. bio-rad.com The polymerization of N-substituted acrylamides can be carried out in solvents like benzene (B151609). google.com.pg
The kinetics of acrylamide polymerization often show that after an initial phase, the monomer conversion follows a first-order decay for the majority of the reaction. researchgate.net The concentration of the initiator is a critical parameter; increasing it leads to a shorter average polymer chain length. bio-rad.com Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used for N-phenyl acrylamide to synthesize oligomers with a narrow molecular weight distribution, demonstrating a high degree of control over the polymerization process. nih.gov Atom Transfer Radical Polymerization (ATRP) is another controlled radical polymerization technique that can be used for a wide variety_of vinyl monomers to create homopolymers and copolymers with specific stereochemistry. sid.ir
Table 1: Initiator Systems for Radical Polymerization of Acrylamides
| Initiator System | Type | Common Solvents | Notes |
|---|---|---|---|
| Ammonium Persulfate / TEMED | Redox | Water, Aqueous Solutions | TEMED accelerates the formation of free radicals from persulfate. bio-rad.com |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | Thermal | Tetrahydrofuran (B95107) (THF), Benzene | Used for free-radical polymerization of related acrylamides. google.com.pg |
This table is generated based on data for general and N-substituted acrylamides.
Anionic addition polymerization is a form of chain-growth polymerization initiated by anions, suitable for vinyl monomers where substituents can stabilize a negative charge. wikipedia.org This method is known for producing living polymers, which allows for precise control over molecular weight and architecture. wikipedia.org For N-substituted acrylamides, anionic polymerization can be initiated by organolithium compounds, such as n-butyllithium, in aprotic solvents like tetrahydrofuran (THF). researchgate.netethernet.edu.et
A key advantage of anionic polymerization is the potential for stereocontrol, which determines the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain. researchgate.net The tacticity is highly dependent on the solvent and temperature. ethernet.edu.et For instance, polymerization in nonpolar solvents often yields isotactic polymers, while polar solvents like THF can lead to syndiotactic structures. ethernet.edu.et Asymmetric anionic polymerization, using chiral initiators, has been employed for N,N-disubstituted acrylamides to produce optically active polymers, which may possess a helical conformation. researchgate.net Research has been reported on the asymmetric synthesis of optically active helical polymers based on chlorophenyl acrylamide. researchgate.net
Environmental factors, particularly pH, can significantly impact the kinetics of acrylamide polymerization. Studies on related acrylamide monomers have demonstrated an extreme dependence of the polymerization rate on the pH of the solution, with a minimum rate observed in a neutral medium. bohrium.com For general polyacrylamide, aqueous solutions are stable over a pH range of 3 to 10 with little effect on viscosity. cir-safety.org However, polymerization outside of a neutral pH can have other effects; for example, excess TEMED, a base, can increase the buffer pH during polymerization. bio-rad.com The study of related polymers has involved conducting polymerization tests across a wide pH spectrum, from 3 to 11, to understand these effects. umn.edu
Anionic Polymerization and Stereocontrol
Synthesis and Characterization of this compound-Based Polymers
The synthesis of polymers from this compound can be directed toward creating homopolymers, where it is the sole monomer unit, or copolymers, where it is combined with other monomers to achieve specific properties.
Homopolymers of this compound can be synthesized via radical polymerization. google.com.pg The process typically involves dissolving the monomer in a suitable solvent, such as benzene, and adding a radical initiator like benzoyl peroxide, followed by heating to initiate the reaction. google.com.pg
Copolymerization is a versatile strategy to create new polymers with desired physicochemical properties. researchgate.net N-substituted acrylamides, including chloro-aromatic derivatives, have been successfully copolymerized with various vinylic monomers. researchgate.netresearchgate.net Common comonomers include acrylonitrile (B1666552), methyl acrylate (B77674), and methyl methacrylate. researchgate.netresearchgate.net For example, a copolymer of acrylonitrile and N-(4-chlorophenyl)acrylamide has been prepared and utilized in the development of flame retardants for polypropylene. researchgate.netresearchgate.net The synthesis typically involves reacting equimolar amounts of the N-substituted acrylamide and the comonomer in a solvent with an initiator. researchgate.net
Table 2: Examples of Copolymerization with N-Substituted Acrylamides
| N-Substituted Acrylamide | Comonomer | Initiator/Method | Resulting Copolymer Application | Reference |
|---|---|---|---|---|
| N-Aryl Acrylamides | Acrylonitrile | Not specified | New materials with varied physical properties | researchgate.netresearchgate.net |
| N-Aryl Acrylamides | Methyl Acrylate | Not specified | New materials with varied physical properties | researchgate.netresearchgate.net |
| N-Aryl Acrylamides | Methyl Methacrylate | Not specified | New materials with varied physical properties | researchgate.netresearchgate.net |
This table is compiled from studies on various N-substituted acrylamides, including chloro-derivatives.
This compound serves as a backbone that can be modified to create functional polymers. A significant area of research involves the incorporation of energetic groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃) moieties, onto the phenyl ring of related N-phenyl acrylamide monomers before polymerization. researchgate.netsemanticscholar.org
The synthesis of polymers from monomers containing energetic groups like the nitro group can be challenging. Nitroaromatic compounds can act as radical scavengers, potentially inhibiting or slowing down the polymerization process under normal conditions. researchgate.net Despite this, protocols have been developed to synthesize these energetic polymers. For instance, poly(N-(3-nitrophenyl)acrylamide) has been synthesized, demonstrating the feasibility of creating polymers with high-energy functionalities. researchgate.net Similarly, poly(N-(3-(trifluoromethyl)phenyl)acrylamide) has also been synthesized and characterized. semanticscholar.org These polymers are of interest for applications where controlled energy release is required. semanticscholar.org
Table 3: Examples of Energetic Polymers from N-Phenyl Acrylamide Derivatives
| Monomer | Polymer | Energetic Group | Reference |
|---|---|---|---|
| N-(3-nitrophenyl)acrylamide | Poly(N-(3-nitrophenyl)acrylamide) | Nitro (-NO₂) | researchgate.net |
Research Applications of Acrylamide-Based Polymers in Material Science
Polymer Supports in Organic Synthesis and Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical area of research in green chemistry and industrial synthesis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Acrylamide-based polymers have emerged as a versatile platform for the development of such supported catalysts.
General Research Findings in Acrylamide-Based Polymer Supports:
Polymers derived from acrylamide and its substituted analogues are synthesized to create a macromolecular scaffold to which a catalytically active species can be attached. The general strategy involves the copolymerization of an acrylamide monomer with a functional comonomer that can act as a ligand for a metal catalyst or as an organocatalyst itself.
Research in the broader field of polyacrylamide supports has demonstrated their utility in various catalytic transformations. For instance, copolymers of acrylamide have been functionalized to support palladium nanoparticles, which are highly effective catalysts for C-C coupling reactions such as the Suzuki-Miyaura and Heck reactions. misuratau.edu.lynih.gov The polymer matrix serves to stabilize the nanoparticles, preventing their aggregation and subsequent loss of catalytic activity.
In a similar vein, research has explored the use of porous cross-linked polyacrylamide resins as supports for phase-transfer catalysts. These materials have been shown to be effective in facilitating reactions between immiscible reactants by providing a microenvironment where the reaction can occur.
Hypothetical Application of this compound:
While no specific studies on this compound for this purpose were identified, one can infer potential characteristics based on its structure. The presence of the chlorophenyl group would impart a degree of hydrophobicity and aromatic character to the resulting polymer. This could be advantageous in catalytic reactions involving non-polar substrates, as the polymer support could help to concentrate the reactants near the catalytic sites. The chlorine atom on the phenyl ring could also potentially be used as a handle for post-polymerization modification to introduce specific ligands or other functional groups, although this would depend on its reactivity.
The lack of empirical data means that any discussion of the catalytic efficiency, reusability, or the effect of the support on the reaction kinetics for a poly(this compound)-supported catalyst would be purely speculative. Further experimental research would be required to synthesize such a polymer support, characterize its physical and chemical properties, and evaluate its performance in catalytic applications.
Due to the absence of specific research data, no data tables can be generated for the catalytic applications of this compound-based polymer supports.
In Vitro Biological Activity Studies and Mechanistic Investigations
Antimicrobial Activity Studies in vitro (e.g., bacterial, fungal strains)
The antimicrobial potential of chlorophenyl acrylamide (B121943) derivatives has been evaluated against various bacterial and fungal strains. While direct studies on N-(3-chlorophenyl)acrylamide are limited, research on its isomer, 3-(4-chlorophenyl)acrylamide, provides significant insight into the activity of this class of compounds.
In one study, 3-(4-chlorophenyl)acrylamide (referred to as compound 2a) was tested against a panel of bacterial strains. The compound demonstrated notable activity, particularly when compared to other derivatives. For instance, a derivative featuring a 3,5-dicyano pyridine-2-one with a 4-chlorophenyl group (compound 3a) showed broader and higher activity than the base 3-(4-chlorophenyl)acrylamide, with inhibition zones ranging from 18 to 31 mm nih.gov. The study quantified the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for these compounds against several multidrug-resistant bacteria nih.gov.
Other related acrylamide derivatives have also shown antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values often ranging from 75 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . More complex derivatives, such as N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides, have demonstrated high inhibitory activity against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL mdpi.com.
Antiviral Activity Assessments in vitro
Acrylamide derivatives have been identified as potential antiviral agents, particularly against the Chikungunya virus (CHIKV), an arbovirus that causes fever and severe joint pain nih.govsciforum.net. In vitro studies have focused on evaluating the ability of these compounds to inhibit viral replication and protect host cells from infection.
A key derivative, (E)-3-(3-Chlorophenyl)-N-phenylacrylamide (LQM334), has been highlighted for its significant anti-CHIKV activity nih.govresearchgate.net. In cell-based assays using Vero E6 cells, LQM334 demonstrated potent viral inhibition. At a concentration of 40 µM, it inhibited CHIKV activity by 81.1% nih.gov. Furthermore, intracellular flow cytometry analysis revealed that LQM334 was able to drastically reduce the percentage of CHIKV-positive cells. Post-treatment with 40 µM of LQM334 for 48 hours, the proportion of infected cells dropped from 74.07% to just 0.88% nih.gov.
Inhibition of Viral Replication Mechanisms (e.g., specific protein targets like E3-E2-E1 glycoproteins)
The mechanism behind the antiviral activity of (E)-3-(3-Chlorophenyl)-N-phenylacrylamide (LQM334) is believed to be its interference with the viral entry process. In silico docking simulations were performed to identify its potential molecular target within the virus nih.gov. The results of these simulations suggested that LQM334 has a high affinity for the E3-E2-E1 glycoproteins complex on the surface of the Chikungunya virus nih.gov. This complex is crucial for the virus's attachment and entry into host cells. By binding to this complex, LQM334 likely prevents the virus from initiating infection, which corroborates the experimental findings of its potent antiviral effect nih.govsciforum.net. Other related acrylamide derivatives have been investigated as inhibitors of different viral proteins, such as the nsP2 protease, further indicating the potential of this chemical scaffold in developing antiviral agents ifal.edu.br.
Anticancer and Antiproliferative Activity Research in vitro
The anticancer properties of this compound and its derivatives represent a significant area of research. Numerous studies have synthesized and evaluated hybrid molecules incorporating the chlorophenyl-acrylamide structure for their ability to inhibit the growth of various human cancer cell lines.
Investigation of Cell Proliferation Inhibition in Cancer Cell Lines
The cytotoxic and antiproliferative effects of chlorophenyl-acrylamide derivatives have been quantified in vitro against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric in these studies. Derivatives have shown activity against cervical (HeLa), breast (MCF-7, MDA-MB-231), liver (HepG2), and leukemia (CEM) cancer cells, among others nih.govresearchgate.net.
For example, a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were tested against the MCF-7 breast cancer cell line. The derivative incorporating a 3-(4-chlorophenyl)acrylamide moiety (compound 6f) was part of this series, where other analogs showed potent activity with IC₅₀ values as low as 2.71 µM nih.gov. Another study on coumarin-acrylamide hybrids found a derivative (6e) to be highly potent against HepG2 liver cancer cells with an IC₅₀ of 1.88 µM researchgate.net. The table below summarizes the in vitro antiproliferative activity of several representative derivatives.
Mechanisms of Apoptosis Induction in vitro
Beyond simply inhibiting proliferation, many chlorophenyl-acrylamide derivatives actively induce programmed cell death, or apoptosis, in cancer cells. In vitro investigations have revealed several mechanisms through which this occurs.
A common mechanism is the induction of cell cycle arrest. Different derivatives have been shown to arrest cancer cells at various phases of the cell cycle, preventing them from dividing. For instance, certain arylcinnamide derivatives cause a significant arrest at the G2/M phase in HeLa cells nih.gov. Similarly, some acrylamide derivatives induce G2/M phase arrest in MCF-7 cells researchgate.netmdpi.com. Other quinoline-acrylamide hybrids were found to arrest the cell cycle at the G1 phase nih.gov. This disruption of the normal cell cycle often triggers apoptotic pathways.
The induction of apoptosis is further confirmed by assays that detect apoptotic markers. Treatment of HeLa cells with certain derivatives led to a time-dependent increase in annexin-V positive cells, a marker for early apoptosis nih.gov. In MCF-7 cells, a coumarin-acrylamide hybrid led to a 15.24-fold increase in apoptotic cell induction compared to controls researchgate.net. Mechanistically, this is often linked to the modulation of key regulatory proteins. Studies have shown that these compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 nih.gov and increase the expression of pro-apoptotic proteins such as p53 and initiator caspase-9 nih.gov.
Molecular Target Identification and Engagement (e.g., Topo IIα, VEGFR-2 Kinase, Hsp90)
Identifying the specific molecular targets that a compound interacts with is crucial to understanding its mechanism of action. For chlorophenyl-acrylamide derivatives, several distinct molecular targets have been identified in vitro.
While direct inhibition of VEGFR-2 Kinase or Hsp90 by this compound is not prominently documented, research on its derivatives has successfully identified other key cancer-related targets.
One identified target is Topoisomerase IIα (Topo IIα) , an enzyme critical for DNA replication and a target for many established chemotherapy drugs. A hybrid molecule containing an N-(4-chlorophenyl)acrylamide structure demonstrated potent Topo IIα inhibition with an IC₅₀ value of 0.8 µM .
Another significant target is the Epidermal Growth Factor Receptor (EGFR) , a kinase that plays a key role in cell proliferation and survival. A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were designed as EGFR inhibitors. The most potent of these, compound 6h, which contains a chlorophenyl group, displayed strong inhibitory activity against EGFR kinase with an IC₅₀ value of 0.22 µM, comparable to the reference drug Lapatinib nih.gov.
Additionally, the microtubule network, a critical component of the cellular cytoskeleton, has been identified as a target. Phenylcinnamide derivatives have been associated with the inhibition of tubulin polymerization nih.gov. More specifically, a coumarin-acrylamide derivative (6e) was found to be a potent inhibitor of β-tubulin polymerization, showing 84.34% inhibition in an in vitro assay researchgate.net. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Enzyme Inhibition Profile and Kinetic Analysis
The acrylamide scaffold, particularly when substituted with a chlorophenyl group, has been the subject of various enzymatic inhibition studies. The following subsections outline the inhibitory activities of this compound and its closely related analogues against several key enzymes.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in the signal transduction pathways of numerous cytokines, interferons, and hormones. nih.govnih.gov The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. nih.gov Their role in mediating signals for pro-inflammatory cytokines has made them attractive therapeutic targets for autoimmune and inflammatory diseases. nih.govnih.gov
While direct studies on the inhibitory activity of this compound against Janus kinases are not extensively available in the current literature, the acrylamide functional group is a known feature in some irreversible JAK inhibitors. mdpi.com Specifically, the acrylamide moiety can act as a covalent-bond forming group, targeting a unique cysteine residue (Cys909) in JAK3, leading to potent and selective inhibition. mdpi.com
Furthermore, patent literature discloses various pyrrolopyrimidine derivatives containing a chlorophenyl group as inhibitors of JAKs, particularly JAK3. google.com Although these compounds are structurally distinct from this compound, the inclusion of the chlorophenyl moiety in these potent inhibitors suggests its potential role in binding and affinity. The development of selective JAK3 inhibitors is of particular interest for autoimmune diseases due to the enzyme's restricted expression in hematopoietic cells. nih.govwikipedia.org
Given the structural elements present in this compound, specifically the reactive acrylamide group, its potential as a covalent inhibitor of JAKs, particularly JAK3, warrants further investigation. However, at present, there is no direct experimental evidence to confirm or quantify this inhibitory activity.
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, such as dopamine. Its inhibition is a validated strategy in the management of neurodegenerative diseases. Research into the MAO-B inhibitory potential of compounds related to this compound has yielded promising results.
Furthermore, a study on N-phenylacrylamides as MAO inhibitors reported that N-(4-chlorophenyl)acrylamide , a positional isomer of the title compound, exhibited reversible and selective inhibition of MAO-B with a Ki value of 0.09 µM. This finding suggests that the chlorophenylacrylamide core is a viable pharmacophore for MAO-B inhibition. Other research has also noted that ester derivatives of (E)-3-(2-chlorophenyl)prop-2-enoic acid showed more potent MAO-B inhibition than their corresponding amide counterparts. jst.go.jp
These findings collectively indicate that the this compound structure is a promising basis for the development of MAO-B inhibitors.
Table 1: MAO-B Inhibition by N-(chlorophenyl)acrylamide Derivatives
| Compound | Type of Inhibition | Ki (µM) | Selectivity |
|---|
Data sourced from a study on N-phenylacrylamides as MAO inhibitors.
The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor that has emerged as a significant non-dopaminergic target in the treatment of neurodegenerative conditions. uc.pt Antagonists of this receptor have shown potential in providing symptomatic relief and neuroprotection. uc.pt
Research into dual-target agents has linked the this compound structure to A2AR antagonism. A study that synthesized and evaluated a series of phenylxanthine derivatives for both MAO-B and A2AR inhibitory activity included the compound (E)-3-(3-Chlorophenyl)-N-(4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenyl)acrylamide . mdpi.com The design of these dual-action compounds was inspired by the known A2AR antagonist 8-(3-chlorostyryl)caffeine. mdpi.com The evaluation of these complex molecules points to the potential of the this compound scaffold as a component of A2AR antagonists. mdpi.com
While direct studies on the A2AR inhibitory profile of the parent compound, this compound, are not currently available, the activity of its more complex derivatives suggests that this is a promising area for further investigation. The ability of A2AR antagonists to modulate neuronal function and glial cell activation underscores the importance of exploring new chemical entities that can interact with this receptor. uc.ptplos.org
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The N-hydroxyacrylamide moiety is recognized as an effective zinc-binding group in many potent HDAC inhibitors. rsc.org
While there is no direct experimental data on the HDAC inhibitory activity of this compound itself, structurally related compounds have been investigated for this purpose. For instance, (2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide , a positional isomer featuring a critical N-hydroxy group, has been studied as a histone deacetylase inhibitor (HDACi). ontosight.ai The hydroxamic acid functional group is a key feature for the chelating of the zinc ion within the active site of HDAC enzymes. ontosight.aiontosight.ai
Patents have also described N-hydroxy-3-(3-phenylsulfamoyl-phenyl)-acrylamide compounds as HDAC inhibitors. google.com Additionally, other complex molecules incorporating a 3-chlorophenyl group have been synthesized and evaluated as HDAC inhibitors, such as (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)-N-hydroxybenzamide. nih.gov
These examples, while not the exact compound , highlight that the acrylamide scaffold, particularly when modified to include a zinc-binding group like a hydroxamic acid and substituted with a chlorophenyl ring, is a relevant structure for the design of HDAC inhibitors. The potential for this compound to serve as a precursor or a molecular fragment for novel HDAC inhibitors is therefore of interest.
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders. nih.gov The β-phenyl-α,β-unsaturated carbonyl scaffold, which is present in cinnamamide (B152044) derivatives, is known to be important for tyrosinase inhibitory activity. nih.govmdpi.comresearcher.liferesearchgate.net
A study on novel morpholine-containing cinnamoyl amides identified (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) as a potent tyrosinase inhibitor. nih.gov This derivative of this compound exhibited significant inhibition of mushroom tyrosinase with an IC50 value of 15.2 ± 0.6 µM, which is comparable to the standard inhibitor, kojic acid. nih.govresearchgate.net
Kinetic analysis of the inhibition of tyrosinase by (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide revealed a mixed-type inhibition mechanism. nih.govresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Another study on N-alkyl cinnamamide derivatives investigated (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide , a positional isomer, and found it to have promising inhibitory properties against mushroom tyrosinase, with an IC50 of 36.98 ± 1.07 µM for monophenolase activity and 146.71 ± 16.82 µM for diphenolase activity. nih.gov
Table 2: Tyrosinase Inhibitory Activity of N-(chlorophenyl)acrylamide Derivatives
| Compound | Enzyme Source | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide | Mushroom Tyrosinase | 15.2 ± 0.6 | Mixed-type |
| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Mushroom Tyrosinase (Monophenolase) | 36.98 ± 1.07 | Not specified |
Data compiled from studies on cinnamamide derivatives. nih.govnih.gov
These findings underscore the potential of the this compound scaffold as a potent framework for the design of novel tyrosinase inhibitors.
InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the mycobacterial type II fatty acid biosynthesis pathway and the primary target of the frontline anti-tuberculosis drug isoniazid. nih.gov The development of direct InhA inhibitors is a key strategy to overcome drug resistance. nih.govmdpi.com
While direct enzymatic assays for this compound against InhA are not prominently reported, studies on related arylamide series provide strong evidence for its potential as an InhA inhibitor. Research on a series of arylamides as direct InhA inhibitors demonstrated that the introduction of an electron-withdrawing group at the meta-position of the phenyl ring, such as a chloro group, significantly enhanced the inhibitory potency. nih.gov Specifically, the compound with a 3-Cl substitution showed an IC50 value of 3.07 µM, a notable improvement over the unsubstituted parent compound (IC50 ≈ 39 µM). nih.gov
Furthermore, patents related to acrylamide derivatives as antibiotic agents have identified the central acrylamide core flanked by hydrophobic groups as a key structure for FabI/InhA inhibition. google.com The design of these inhibitors often involves a left-hand side (LHS) and a right-hand side (RHS) hydrophobic group, a description that fits the structure of this compound. google.com
Although a direct kinetic analysis of this compound on the InhA enzyme is lacking, the structure-activity relationship data from closely related arylamide and acrylamide series strongly suggest that it is a promising candidate for InhA inhibition.
Table 3: InhA Inhibitory Activity of a Related Arylamide
| Compound | IC50 (µM) |
|---|
Data from a study on arylamides as InhA inhibitors. nih.gov
Bovine Carbonic Anhydrase-II Inhibition
Following a comprehensive review of scientific literature, no studies were identified that specifically investigate the inhibitory effects of this compound on bovine carbonic anhydrase-II (bCA-II). Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and bone resorption. mdpi.comfrontiersin.org The inhibition of these enzymes is a target for various therapeutic agents. google.comnih.gov While numerous compounds, such as sulfonamide derivatives and other heterocyclic compounds, have been extensively studied as inhibitors of carbonic anhydrase isoenzymes, google.comnih.govrsc.org there is currently no available data detailing the interaction between this compound and bCA-II.
Enzyme Kinetic Studies
In the absence of primary research on the interaction between this compound and bovine carbonic anhydrase-II, no enzyme kinetic data are available. Typically, such studies would involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). These parameters are often elucidated using graphical methods such as Lineweaver-Burk and Dixon plots, which provide insights into the enzyme-inhibitor binding mechanism. nih.govresearchgate.net2minutemedicine.com However, without experimental data on the inhibitory activity of this compound against bCA-II, these kinetic analyses cannot be performed.
Cellular and Molecular Mechanisms of Action (in vitro models)
Inhibition of Melanin Biosynthesis in Pigmented Reconstructed Human Epidermis Models
No research findings were located that describe the effects of this compound on melanin biosynthesis in pigmented reconstructed human epidermis models. This type of in vitro model is crucial for studying the depigmenting or hyperpigmenting potential of chemical compounds.
Modulation of Gene Expression Pathways (e.g., Tyr, Mitf, Tyrp-1, Tyrp-2)
There is no available scientific literature that reports on the modulation of key gene expression pathways involved in melanogenesis, such as those for tyrosinase (Tyr), microphthalmia-associated transcription factor (Mitf), tyrosinase-related protein 1 (Tyrp-1), or tyrosinase-related protein 2 (Tyrp-2), by this compound.
Interactions with Nucleic Acids and Proteins in Cell-Free Systems
No studies have been published detailing the direct interactions of this compound with nucleic acids or proteins in cell-free systems. Such studies are important for understanding potential mechanisms of action, including intercalation with DNA or binding to specific proteins. srce.hr
Formation of Covalent Adducts with Biological Macromolecules in vitro
Information regarding the formation of covalent adducts between this compound and biological macromolecules in vitro is not available in the current scientific literature. The acrylamide moiety is known to be a reactive Michael acceptor, suggesting a potential for covalent modification of nucleophilic residues in proteins and DNA, but specific studies on this compound are lacking.
Phytotoxicological and Plant Growth Modulatory Studies (in vitro)
Extensive literature searches have revealed a significant lack of specific in vitro phytotoxicological and plant growth modulatory studies focused directly on this compound. Research on the direct effects of this specific compound on plant cells, tissues, or whole plants under laboratory conditions appears to be unpublished or not widely available in scientific databases.
However, research into the broader class of substituted acrylamides and related derivatives indicates that these compounds can exhibit significant biological activity in plants, including herbicidal effects and modulation of growth processes. These studies provide a foundational understanding of the potential phytotoxicological profile of this compound.
Research on various substituted acrylamide compounds has demonstrated their potential as herbicidal agents. A study on a series of synthesized substituted acrylamides confirmed that these compounds possess good herbicidal activity in preliminary bioassays. nyxxb.cn While the specific substitutions on the acrylamide structure were varied, this finding suggests that the acrylamide scaffold is a viable pharmacophore for inducing phytotoxicity.
Another study on acrylate (B77674) and acrylamide substituted pyrimidinediones identified them as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. nih.gov The most active compounds exhibited non-selective herbicidal activity against both monocot and dicot weeds. nih.gov This indicates that acrylamide derivatives can act on specific enzymatic targets within plants, leading to cell death.
Furthermore, studies on acrylamide itself have shown that it can interfere with fundamental plant growth processes. For instance, acrylamide was found to inhibit the gravitropic curvature in rice coleoptiles. researchgate.net This effect was linked to the inhibition of polar auxin transport, a critical process for differential growth in response to gravity. researchgate.net This suggests that acrylamide and its derivatives may disrupt hormonal signaling pathways in plants.
While direct experimental data on this compound is not available, the findings from related compounds suggest potential mechanisms of action, such as enzyme inhibition and disruption of hormonal transport. The table below summarizes the findings on related acrylamide derivatives.
| Compound Class | Type of Study | Observed Effect | Potential Mechanism of Action |
| Substituted Acrylamides | Herbicidal Bioassay | Good herbicidal activity | Not specified |
| Acrylate and Acrylamide Substituted Pyrimidinediones | Herbicidal Activity Assay | Non-selective herbicidal activity against monocot and dicot weeds | Inhibition of Protoporphyrinogen Oxidase (PPO) |
| Acrylamide | Gravitropic Response Assay (Rice Coleoptiles) | Inhibition of gravitropic bending | Interference with polar auxin transport |
It is important to note that these findings are based on compounds structurally related to this compound, and the specific effects of the 3-chloro substitution on the phenyl ring on phytotoxicity have not been elucidated. Further research is required to determine the precise in vitro phytotoxicological and plant growth modulatory activities of this compound.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of N-(3-chlorophenyl)acrylamide and its analogs is a cornerstone for further research. While established methods exist, the development of more efficient and selective synthetic routes remains a key objective. A recent study reported the synthesis of this compound with a high yield of 91% using petroleum ether/ethyl acetate (B1210297) as an eluent. acs.org Future methodologies will likely focus on green chemistry principles, minimizing waste and energy consumption. This could involve the exploration of novel catalysts, flow chemistry techniques, and biocatalytic approaches to improve reaction kinetics and product purity. The aim is to create synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.
Table 1: Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-chloroaniline (B41212) and acryloyl chloride | Pyridine, N-methylpiperazine (10 mol%), reflux, 24 hours | This compound | Not specified | mdpi.com |
| Not specified | Eluent, petroleum ether/ethyl acetate (v/v = 10/1) | This compound | 91% | acs.org |
This table summarizes reported synthetic approaches for this compound.
In-Depth Exploration of Undiscovered Reactivity Pathways and Derivatization Possibilities
This compound possesses a reactive acrylamide (B121943) moiety, making it a versatile building block for organic synthesis. ontosight.ai The α,β-unsaturated carbonyl group is a Michael acceptor, susceptible to nucleophilic addition reactions. bohrium.comnih.gov This reactivity allows for the introduction of various functional groups, leading to a diverse library of derivatives with potentially unique properties.
Future research will likely delve into previously unexplored reaction pathways. This includes investigating its participation in cycloaddition reactions, cross-coupling reactions, and multicomponent reactions to construct complex molecular architectures. acs.org Derivatization efforts could focus on modifying the phenyl ring or the acrylamide nitrogen to fine-tune the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity. For instance, the introduction of different substituents on the phenyl ring can significantly impact the reaction rates of Michael additions. nih.gov A novel method for determining acrylamide in various food products involves derivatization with xanthydrol, highlighting the potential for creating new analytical standards and reagents. nih.gov
Integration of Advanced Spectroscopic Probes and Multi-Dimensional Computational Models
A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of sophisticated analytical and computational tools. Advanced spectroscopic techniques, such as multidimensional NMR and high-resolution mass spectrometry, are crucial for unambiguous structure elucidation and for studying reaction kinetics and mechanisms. acs.orggeetaraibhu.orgmdpi.comnih.gov
The integration of these experimental techniques with multi-dimensional computational models, such as Density Functional Theory (DFT) and molecular dynamics simulations, will provide deeper insights into the molecule's electronic structure, conformational landscape, and reactivity. ufv.brresearchgate.net These computational approaches can predict spectroscopic properties, reaction pathways, and binding affinities, guiding the rational design of new derivatives with desired functionalities. marquette.eduunito.it The use of spectroscopic probes is a growing field, with applications in visualizing biological processes with high sensitivity and spatiotemporal resolution. rsc.org
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 10.35 (s, 1H), 7.92 (t, J = 2.0 Hz, 1H), 7.54–7.51 (m, 1H), 7.35 (t, J = 8.1 Hz, 1H), 7.12 (d, J = 7.9 Hz, 1H), 6.47–6.40 (m, 1H), 6.32–6.28 (m, 1H), 5.81–5.78 (m, 1H) | acs.org |
| 13C{1H} NMR (100 MHz, DMSO-d6) | δ 163.9, 140.9, 133.6, 132.0, 130.9, 128.0, 123.6, 119.3, 118.2 | acs.org |
| IR (KBr, cm-1) | 3287, 3114, 1667, 1631, 1593, 1542, 1480, 1426, 1334, 1269, 1251, 1200, 1168, 1093, 1076, 980, 873, 781 | acs.org |
This table presents key spectroscopic data for the characterization of this compound.
Design and Synthesis of Next-Generation Polymeric Architectures with Tailored Functionalities
The acrylamide functionality in this compound makes it a valuable monomer for polymerization. ontosight.ai Acrylamide-based polymers have found applications in various fields, including materials science and biomedicine. Future research will likely focus on designing and synthesizing novel polymeric architectures incorporating this compound to create materials with tailored functionalities.
This could involve the use of controlled/living polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce well-defined polymers with controlled molecular weights and low polydispersity. mdpi.com By copolymerizing this compound with other monomers, it is possible to create materials with specific properties, such as stimuli-responsiveness, self-healing capabilities, or enhanced biocompatibility. The development of hyperbranched polymers and nanogels containing acrylamide moieties is an emerging area with potential applications in drug delivery and nanotechnology. mdpi.com
Elucidation of Comprehensive Mechanistic Frameworks for Biological Interactions in vitro
This compound and its derivatives have shown potential in various biological applications, including as anticancer and antiviral agents. mdpi.comontosight.ai However, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future in vitro studies will be crucial to elucidate the detailed mechanistic frameworks of their biological interactions.
This will involve identifying specific molecular targets, such as enzymes or receptors, and characterizing the nature of the interactions, including covalent bond formation through Michael addition with nucleophilic residues like cysteine. nih.govacs.orgnih.gov Techniques such as proteomics, genomics, and advanced cell imaging will be employed to map the cellular pathways affected by these compounds. acs.org Understanding the structure-activity relationships (SAR) is critical for optimizing the potency and selectivity of these molecules as potential therapeutic agents. bohrium.com For example, studies have shown that certain acrylamide derivatives can inhibit the NLRP3 inflammasome by targeting its ATPase activity. unito.it
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-chlorophenyl)acrylamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chloroaniline with acryloyl chloride derivatives under controlled conditions. For example, in a representative procedure ():
- Step 1 : Dissolve α-bromoacrylic acid in DMF, add EDCI as a coupling agent, and stir under ice cooling.
- Step 2 : Introduce 3-chloroaniline dropwise, followed by room-temperature stirring (12–24 hrs).
- Step 3 : Purify via column chromatography (e.g., ethyl acetate/petroleum ether eluent) and confirm purity using TLC (Rf values ~0.58–0.86) .
- Optimization : Adjust molar ratios (e.g., 1:1.2 acryloyl chloride:amine), solvent polarity, and temperature to enhance yield (typically 60–70%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm regiochemistry. Key signals include δ 7.6–7.2 ppm (aromatic protons) and δ 6.3–6.4 ppm (acrylamide doublet, J = 15.6 Hz) .
- X-ray Crystallography : Resolve crystal structures using SHELX (e.g., monoclinic P2₁/n space group, a = 11.137 Å, b = 4.852 Å). Refinement parameters (R₁ < 0.05) ensure accuracy in bond-length/angle measurements .
- Mass Spectrometry : ESI-MS (e.g., m/z 270–397 [M+H]⁺) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve ambiguities in the structural analysis of this compound polymorphs?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to detect subtle differences in torsion angles (e.g., C–Cl···O interactions).
- SHELXL Refinement : Apply restraints for disordered atoms and anisotropic displacement parameters. Validate with Rint < 0.05 and CC > 0.95 .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty. Compare with analogous structures (e.g., N-(4-chlorophenyl) derivatives) to identify steric effects .
Q. What strategies address contradictions between computational predictions and experimental data in the biological activity of this compound analogs?
- Methodological Answer :
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities. Cross-validate with MD simulations (100 ns trajectories) to assess stability .
- Experimental Validation :
- In Vitro Assays : Test nitric oxide scavenging (Griess reagent) and antiproliferative activity (MTT assay, IC₅₀ values). Replicate experiments (n ≥ 3) and apply ANOVA (p < 0.05) .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) with bioactivity trends .
Q. How can reaction pathways for this compound derivatives be optimized to minimize byproducts?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient). Identify bottlenecks (e.g., imine formation vs. acrylation) .
- Catalysis : Screen Pd(OAc)₂ or CuI for Suzuki couplings (e.g., 3-bromo substituents). Optimize ligand ratios (e.g., 1:2 PPh₃:Pd) to suppress homocoupling .
- Green Chemistry : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance yield (10–15% improvement) and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
